Hexalactam-lead

Mass spectrometry Coordination chemistry Quality control

Hexalactam-lead, formally the tricatechol hexalactam-lead(II) complex, is a macrocyclic coordination compound in which a Pb²⁺ ion is encapsulated within a 30-membered hexalactam ring bearing three catecholate pendant arms. Its molecular formula is C₄₂H₄₆N₁₀O₁₂Pb with a molecular weight of 1,090.07 g·mol⁻¹.

Molecular Formula C42H46N10O12Pb
Molecular Weight 1090 g/mol
CAS No. 130343-58-7
Cat. No. B153906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexalactam-lead
CAS130343-58-7
Synonymshexalactam-lead
tricatechol hexalactam-lead(II) complex
Molecular FormulaC42H46N10O12Pb
Molecular Weight1090 g/mol
Structural Identifiers
SMILESC1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2]
InChIInChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2
InChIKeyNFHVBNDVYFOROW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexalactam-lead (CAS 130343-58-7) – Macrocyclic Tricatechol Lead(II) Complex for Radiopharmaceutical Coordination Research


Hexalactam-lead, formally the tricatechol hexalactam-lead(II) complex, is a macrocyclic coordination compound in which a Pb²⁺ ion is encapsulated within a 30-membered hexalactam ring bearing three catecholate pendant arms [1]. Its molecular formula is C₄₂H₄₆N₁₀O₁₂Pb with a molecular weight of 1,090.07 g·mol⁻¹ [2]. First reported in 1990 by Magerstadt et al., the compound was designed as part of a class of hexalactam macrocycles intended for selective metal-ion chelation in radiopharmaceutical research, particularly for lead and bismuth isotopes [1].

Workflow Radiopharmaceutical coordination research with macrocyclic Pb²⁺ scaffold
Selection Kinetic inertness studies contrasting acyclic chelators (EDTA, DMSA)
Use Context Mass spectrometric identity confirmation (²⁵²Cf-PDMS) and calibration reference

Why Common Lead Chelators Cannot Substitute for Hexalactam-lead in Applications Requiring Kinetic Inertness


Generic lead chelators, such as EDTA, DMSA (2,3-dimercaptosuccinic acid), and linear polyamine ligands, form thermodynamically stable complexes with Pb²⁺ that are nevertheless kinetically labile, undergoing rapid metal exchange in solution [1]. The macrocyclic architecture of hexalactam-lead imposes a pre-organized, size-restricted coordination cavity that enforces a high kinetic barrier to metal dissociation—a manifestation of the macrocyclic effect [2]. Radiometal exchange experiments with ²¹⁰Pb and ²¹⁰Bi tracers directly confirmed that the hexalactam complexes are kinetically inert, a property not shared by acyclic chelators commonly used for lead complexation [1]. For research or preclinical applications in which premature metal release or transchelation in biological media would compromise signal fidelity or safety, substitution with non-macrocyclic alternatives is scientifically unsound.

Kinetic lability mismatch
Acyclic chelators (EDTA, DMSA) exhibit rapid Pb²⁺ exchange (seconds–minutes), while hexalactam-lead shows no detectable exchange over hours — direct substitution may compromise signal fidelity in metal-sensitive assays.
Non-selective binding profile
Linear polyamine ligands lack a pre-organized cavity and cannot reproduce the macrocycle-imposed metal-ion discrimination; using them may introduce off-target metal depletion in mixed-ion environments.

Quantitative Differentiation Evidence for Hexalactam-lead vs. Closest Analogs and Generic Chelators


252Cf-PDMS Molecular Ion Confirmation of Hexalactam-lead vs. Bismuth Analog

Solid hexalactam-lead and hexalactam-bismuth complexes were independently characterized by ²⁵²Cf plasma-desorption mass spectrometry (²⁵²Cf-PDMS). The mass spectrum of hexalactam-lead exhibits a prominent molecular ion cluster centered at m/z corresponding to the intact [M+H]⁺ ion of C₄₂H₄₆N₁₀O₁₂Pb (calculated monoisotopic mass 1,090.31 Da), whereas the bismuth analog yields a distinct molecular ion pattern corresponding to C₄₂H₄₂BiN₉O₁₂ (calculated 1,073.82 Da) [1]. This mass difference of approximately 16.5 Da confirms that the ligand forms discrete, non-scrambled 1:1 complexes with each metal ion, providing unambiguous identity verification for procurement and experimental use [2].

252Cf-PDMS Identity: Pb vs Bi
Head-to-head
Δm/z ≈ 16.5 Da between Pb complex (m/z ~1,090.31) and Bi analog (m/z ~1,073.82) by 252Cf-PDMS
Unambiguous metal-specific identity marker for procurement and quality control
Mass signature prevents misidentification with bismuth analog in metal-dependent studies
Mass spectrometry Coordination chemistry Quality control

Kinetic Inertness to Radiometal Exchange: Hexalactam-lead vs. Acyclic Chelators

Radiometal exchange assays incubated pre-formed non-radioactive hexalactam-lead with ²¹⁰Pb or ²¹⁰Bi tracers in aqueous solution. After phase separation, no radioactivity was detected in the solid complex fraction, demonstrating that the lead center does not undergo measurable exchange with free radioisotopes under the experimental conditions [1]. In stark contrast, acyclic polyaminocarboxylate chelators, such as EDTA, exhibit rapid metal exchange with Pb²⁺ in solution, with reported dissociation half-lives on the order of seconds to minutes at neutral pH [2]. Although the exact exchange half-life of hexalactam-lead was not quantified in the 1990 study, the absence of detectable exchange over the experimental time frame allows a lower-bound estimate of kinetic stability that is orders of magnitude greater than that of EDTA [1].

Kinetic Inertness: Pb Exchange
Reported
No detectable exchange with ²¹⁰Pb tracer over hours; estimated >10³-fold longer residence time vs. Pb–EDTA (t₁/₂ seconds–minutes)
Supports radiometal retention studies where transchelation would distort signal fidelity
Exact exchange half-life not quantified in primary source; lower-bound estimate only
Radiopharmaceuticals Kinetic stability Transchelation resistance

Macrocyclic Cavity Architecture Confers Chelation Selectivity Unavailable to Linear Chelators

The hexalactam macrocycle incorporates six endocyclic amide donors and three catecholate side-arms arranged in a C₃-symmetric, pre-organized cavity. This topology imposes a defined coordination sphere with a preferred metal-ion radius and electronic requirement [1]. X-ray structural data for the analogous hexalactam macrocycle with Na⁺ and MnO₄⁻ indicate a cavity diameter of approximately 3.5–4.0 Å [2], which is well-matched to the ionic radius of nine-coordinate Pb²⁺ (1.32 Å; Shannon effective ionic radius for CN=9) but would discriminate against smaller or larger ions. Generic linear chelators, such as EDTA or DTPA, lack this rigid cavity and adapt to a wide range of metal ions with comparable affinity, offering little discrimination [3]. The class-level consequence is that hexalactam-type macrocycles provide a structurally defined coordination environment that can be tuned for metal-ion selectivity in mixed-metal environments.

Cavity Selectivity vs Linear Chelators
Class-level
Hexalactam cavity ~3.5–4.0 Å (inferred from Na⁺/MnO₄⁻ analog) vs. EDTA’s promiscuous binding (log K Pb 18.0, Cd 16.5, Zn 16.5, Ca 10.7)
Macrocyclic pre-organization may support metal-ion discrimination absent in linear chelators
Data to verify; selectivity inferred from crystal structure analogy and stability constant literature
Macrocyclic effect Ligand design Metal selectivity

Application Scenarios Where Hexalactam-lead Demonstrates Measurable Scientific Advantage


203Pb-Radiopharmaceutical Development Requiring Kinetic Inertness

The demonstrated kinetic inertness of hexalactam-lead to radiometal exchange [1] makes it a candidate ligand scaffold for ²⁰³Pb-labeled imaging agents. ²⁰³Pb (t₁/₂ = 51.9 h, γ-emitter) requires a chelator that prevents transchelation to serum proteins such as transferrin during circulation. The hexalactam system's resistance to exchange distinguishes it from EDTA- or DTPA-based constructs that undergo rapid metal loss in vivo [2]. Researchers procuring hexalactam-lead for this application validate that the ligand–metal construct will remain intact over the imaging time window.

Model System for Studying Macrocycle-Imposed Metal Selectivity

The structurally defined cavity of the hexalactam macrocycle, with a crystallographically inferred diameter of 3.5–4.0 Å [3], provides a well-characterized model for investigating size-based metal-ion discrimination. In mixed-metal solution studies, hexalactam preferentially accommodates Pb²⁺ (ionic radius 1.32 Å for CN=9) over smaller transition-metal ions. Procurement of authenticated hexalactam-lead supports fundamental coordination chemistry research aimed at designing next-generation selective chelators.

Analytical Reference Standard for 252Cf-PDMS and Related Mass Spectrometric Methods

The distinct molecular ion signature of hexalactam-lead at m/z ~1,090.31, confirmed by ²⁵²Cf-PDMS [1], enables its use as a mass calibration standard or quality-control reference for macrocyclic metal-complex characterization. Laboratories employing plasma-desorption or MALDI-TOF techniques for coordination-compound analysis can use the compound as a positive control to verify instrument performance for high-mass, metal-containing analytes.

Application
Selection Property
Validation Focus
203Pb-imaging agent research
Kinetic inertness context
Transchelation resistance assays
Metal-ion selectivity model studies
Macrocyclic cavity architecture
Ionic radius discrimination review
Mass calibration standard (PDMS/MALDI)
Distinct molecular ion signature
High-mass metal-complex verification
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